molecular formula C17H19FN4O3 B4545220 5-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

5-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B4545220
M. Wt: 346.36 g/mol
InChI Key: SBMUDPSVRKBWIY-UHFFFAOYSA-N
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Description

5-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a pyrazole ring substituted with a fluorobenzyl group, a piperazine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, including nucleophilic addition, cyclization, and functional group transformations.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for producing the compound in large quantities for research and potential pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

5-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl and piperazine moieties enhances its potential for medicinal applications, distinguishing it from other pyrazole derivatives .

Properties

IUPAC Name

5-[4-[(4-fluorophenyl)methyl]piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-20-15(14(10-19-20)17(24)25)16(23)22-8-6-21(7-9-22)11-12-2-4-13(18)5-3-12/h2-5,10H,6-9,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMUDPSVRKBWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 2
5-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
5-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 4
5-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 5
5-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
5-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

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